molecular formula C15H19N3O2 B12533892 4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile CAS No. 821777-09-7

4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile

Katalognummer: B12533892
CAS-Nummer: 821777-09-7
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: ZAQWZRHLJDQCGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile typically involves a multi-step process. One common method includes the nitration of benzonitrile followed by the introduction of the cyclohexylethylamino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The subsequent amination step involves the reaction of the nitrobenzonitrile intermediate with 2-cyclohexylethylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile exerts its effects is largely dependent on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclohexylethylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile is unique due to the combination of its nitro and benzonitrile groups, which confer distinct reactivity and potential for diverse applications. Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Eigenschaften

CAS-Nummer

821777-09-7

Molekularformel

C15H19N3O2

Molekulargewicht

273.33 g/mol

IUPAC-Name

4-(2-cyclohexylethylamino)-2-nitrobenzonitrile

InChI

InChI=1S/C15H19N3O2/c16-11-13-6-7-14(10-15(13)18(19)20)17-9-8-12-4-2-1-3-5-12/h6-7,10,12,17H,1-5,8-9H2

InChI-Schlüssel

ZAQWZRHLJDQCGB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CCNC2=CC(=C(C=C2)C#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.